Orotic Acid Lithium Salt Monohydrate is a chemical compound formed from the reaction of orotic acid and lithium, resulting in the monohydrate form, denoted as LiCHNO·HO. This compound is classified as a lithium salt and is primarily recognized for its potential therapeutic applications, particularly in the treatment of mood disorders such as bipolar disorder and depression. The compound is noted for its ability to deliver lithium ions in a form that may enhance absorption in biological systems.
Orotic acid, the precursor of this compound, is a naturally occurring substance involved in the biosynthesis of nucleotides. It can be synthesized from uracil and is found in various food sources. The lithium salt form is synthesized through chemical reactions involving lithium compounds and orotic acid.
Orotic Acid Lithium Salt Monohydrate falls under the category of pharmaceutical compounds and nutraceuticals, often marketed as dietary supplements. It is classified as a monohydrate due to the presence of one water molecule per formula unit.
The synthesis of orotic acid lithium salt monohydrate typically involves the following steps:
The synthesis can yield varying degrees of purity and hydration states depending on reaction conditions such as temperature, concentration, and cooling rates. Techniques like Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized product and confirm its structure .
The molecular structure of orotic acid lithium salt monohydrate consists of lithium ions coordinated with orotate anions. The compound forms a crystalline structure where each lithium ion is surrounded by water molecules and orotate ions.
Orotic acid lithium salt can undergo various chemical reactions typical of ionic compounds:
The dissociation process allows for the bioavailability of lithium ions, which are crucial for therapeutic effects in treating mood disorders .
The mechanism by which orotic acid lithium salt exerts its effects involves several biochemical pathways:
Research indicates that lower doses of lithium orotate may achieve therapeutic concentrations in brain tissue more effectively than traditional forms like lithium carbonate .
Relevant analyses such as Thermogravimetric Analysis (TGA) have been performed to assess thermal stability and hydration levels .
Orotic Acid Lithium Salt Monohydrate has several scientific uses:
While promising, further research is necessary to fully understand its efficacy and safety profile compared to traditional lithium formulations .
The therapeutic application of lithium salts spans over a century of medical evolution, with the modern psychiatric era commencing with John Cade's 1949 landmark investigation of lithium carbonate for mania. This rediscovery occurred amidst a complex historical backdrop: lithium-containing mineral waters had been consumed since antiquity for purported health benefits, while pharmaceutical lithium compounds gained popularity in the 19th century for "uric acid diathesis" conditions. Notably, William Hammond documented lithium bromide's application for acute mania as early as 1871, observing: "I have used the bromide of lithium in cases of acute mania, and have more reason to be satisfied with it than with any other medicine" [2] [7]. Industrial applications further normalized lithium consumption, exemplified by "7 Up" (originally "Bib-Label Lithiated Lemon-Lime Soda"), which contained lithium citrate until 1950 [6] [7].
The mid-20th century witnessed a therapeutic dichotomy emerge. While lithium carbonate became established for bipolar disorder following FDA approval in 1970, German physician Hans Nieper pioneered lithium orotate in the 1970s based on his "active transport" hypothesis. Nieper contended that orotic acid could enhance lithium's penetration across biological barriers, including the blood-brain barrier, potentially enabling lower dosages and reduced toxicity compared to carbonate formulations. This proposition generated significant controversy when Smith and Schou's 1979 rat study suggested lithium orotate administration caused greater renal impairment than lithium carbonate at equivalent lithium doses. This single investigation effectively stagnated clinical research for decades despite methodological criticisms regarding excessive dosing [1] [5] [8].
Table 1: Key Historical Milestones in Lithium Salt Development
| Time Period | Development | Significance |
|---|---|---|
| 1871 | William Hammond uses lithium bromide for acute mania | First documented psychiatric application of lithium |
| 1949 | John Cade reintroduces lithium carbonate for mania | Foundation of modern psychopharmacology |
| 1950 | Removal of lithium from 7-Up | Reflects shifting regulatory attitudes |
| 1970s | Hans Nieper advocates lithium orotate | "Active transport" hypothesis challenges conventional lithium delivery |
| 1979 | Smith and Schou renal toxicity study | Halts lithium orotate research for decades |
| Post-2010 | Renewed research interest in lithium orotate | Re-evaluation of pharmacokinetic properties and therapeutic potential |
The mid-2010s witnessed a renaissance in lithium orotate investigation, driven by three factors: First, reappraisal of historical controversies identified methodological limitations in earlier toxicity studies, particularly the utilization of potentially nephrotoxic lithium doses. Second, pharmaceutical innovations in crystal engineering and cocrystal formulations renewed interest in anion selection for lithium delivery. Patent literature reveals strategic development of lithium cocrystals with organic anions like salicylate and lactate, designed to optimize stability and release kinetics [4]. Third, epidemiological studies suggesting potential public health benefits of micro-dose lithium heightened scientific curiosity regarding alternative lithium formulations. This resurgence represents a paradigmatic shift from viewing lithium orotate as a discontinued curiosity to recognizing it as a compound warranting rigorous contemporary investigation [1] [5].
The scientific controversy surrounding lithium orotate exemplifies the complex interplay between pharmacology and regulatory caution. The pivotal 1979 Smith and Schou study administered a single 2 mM lithium equivalent dose to rats, reporting not only elevated brain lithium concentrations but also concerning indicators of renal impairment. Critics subsequently highlighted that the administered dose substantially exceeded therapeutic ranges, potentially confounding the toxicity observations. The scientific community's response was decisive: pharmaceutical development ceased, clinical trials were abandoned, and lithium orotate became relegated to nutraceutical status rather than prescription pharmaceutical development [1] [5].
Concurrently, the rise of anticonvulsants and atypical antipsychotics as "mood stabilizers" during the 1980s-1990s diminished commercial interest in lithium optimization. Pharmaceutical investment shifted toward novel receptor-targeted compounds rather than improving inorganic ion therapy. This industrial shift created a research vacuum in which fundamental questions regarding orotate's pharmacokinetic influence remained unresolved for decades. The compound existed in scientific limbo—available as an unregulated supplement yet absent from mainstream pharmacological discourse and psychiatric treatment guidelines [6] [7].
The biochemical rationale for pairing lithium with orotic acid derives from orotate's dual characteristics as a natural biochemical intermediate and potential transporter molecule. Orotic acid (pyrimidinecarboxylic acid) participates in pyrimidine nucleotide biosynthesis as a precursor to uridine monophosphate. Its molecular structure features a carboxylic acid group capable of ionic bonding with lithium cations, and a heterocyclic ring system with potential for biomolecular recognition. Nieper's "carrier" hypothesis proposed that this structure might facilitate membrane transport via nucleoside transporters or other biological uptake mechanisms, theoretically enhancing lithium's access to intracellular compartments and the central nervous system [1] [8].
The scientific examination of this hypothesis has yielded complex, sometimes contradictory results. A pivotal 1978 investigation by Kling and colleagues demonstrated that intraperitoneal administration of lithium orotate to rats produced brain lithium concentrations approximately three-fold higher than equivalent lithium carbonate doses at 24 hours post-administration. Importantly, serum lithium levels declined substantially in the carbonate group during this period, while lithium orotate maintained significantly more stable serum concentrations. This suggested fundamentally different pharmacokinetic behavior, potentially including slower elimination, enhanced tissue retention, or altered distribution kinetics [1] [5].
Table 2: Comparative Pharmacokinetic Properties of Lithium Salts
| Property | Lithium Carbonate | Lithium Orotate | Significance |
|---|---|---|---|
| Elemental Lithium Content | 18.8% | 3.83% | Higher salt mass required for equivalent lithium dose |
| Blood-Brain Barrier Penetration (Rat Studies) | Standard penetration | Up to 3x higher brain concentration at 24 hours | Potential for enhanced CNS delivery |
| Elimination Kinetics | 24-60 hour half-life | Possibly prolonged based on tissue retention | May influence dosing frequency |
| Molecular Characteristics | Simple inorganic salt | Organic anion complex | Potential for active transport mechanisms |
Contrasting findings emerged from Smith's 1976 pharmacokinetic comparison, which detected no significant differences in lithium distribution between orotate, carbonate, and chloride salts. Methodological variations likely contribute to these discrepancies—particularly administration routes (dietary versus injection), dosage regimens, and sampling timepoints. Contemporary molecular analysis suggests orotic acid may influence lithium pharmacokinetics through several mechanisms beyond simple "carrier" function: First, through modulation of renal excretion kinetics via organic anion transporter (OAT) interactions. Second, through potential effects on lithium's intracellular sequestration. Third, through orotate's own biological activities, including antioxidant properties noted in experimental models [3] [5].
The emergence of crystal engineering technologies has further refined understanding of lithium-orotate interactions. Modern analytical techniques confirm that lithium orotate monohydrate forms a stable crystalline lattice wherein lithium cations coordinate with orotate anions and water molecules in specific spatial arrangements. Pharmaceutical patents describe advanced cocrystal formulations combining lithium orotate with complementary organic molecules (amino acids, xanthines, or polyphenols) designed to optimize dissolution profiles and bioavailability. These innovations represent the convergence of historical carrier hypotheses with contemporary materials science [4] [10].
The investigation into orotic acid's influence extends beyond simple transport to encompass molecular and epigenetic mechanisms. Experimental evidence indicates that orotate administration may:
These mechanisms remain theoretically pertinent even if lithium dissociates from orotate during absorption, as the concurrent presence of both molecules may produce synergistic biochemical effects. Contemporary pharmacokinetic models increasingly incorporate tissue-specific distribution patterns rather than simplistic plasma concentration measurements. This paradigm shift supports reinvestigation of lithium orotate's potential to achieve favorable tissue distribution profiles—particularly enhanced brain lithium concentrations at reduced plasma levels—which could substantially influence therapeutic efficacy and toxicity profiles [1] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: